Cas no 27220-59-3 (Antimycin A4 (7CI,9CI))

Antimycin A4 (7CI,9CI) structure
Antimycin A4 (7CI,9CI) structure
商品名:Antimycin A4 (7CI,9CI)
CAS番号:27220-59-3
MF:C25H34N2O9
メガワット:506.54546
CID:257746
PubChem ID:3084472

Antimycin A4 (7CI,9CI) 化学的及び物理的性質

名前と識別子

    • Antimycin A4 (7CI,9CI)
    • [8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
    • ANTIMYCIN A4
    • 8-butyl-3-({[3-(formylamino)-2-hydroxyphenyl]carbonyl}amino)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butanoate (non-preferred name)
    • 8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
    • Butyric acid, N-ester with N-(7-butyl-8-hydroxy-4,9-dimethyl-2,6-dioxo-1,6-dioxonan-3-yl)-3-formamidosalicylamide
    • 8X60D5011V
    • EINECS 248-343-7
    • 27220-59-3
    • UNII-8X60D5011V
    • J-016700
    • NS00049125
    • SCHEMBL24914319
    • GYANSQKXOLFAFP-UHFFFAOYSA-N
    • インチ: InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)
    • InChIKey: GYANSQKXOLFAFP-UHFFFAOYSA-N
    • ほほえんだ: CCCC(OC1C(C)OC(=O)C(NC(C2C=CC=C(NC=O)C=2O)=O)C(C)OC(=O)C1CCCC)=O

計算された属性

  • せいみつぶんしりょう: 506.226431
  • どういたいしつりょう: 506.226431
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 36
  • 回転可能化学結合数: 10
  • 複雑さ: 790
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 157
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 密度みつど: 1.3028 (rough estimate)
  • ふってん: 595.17°C (rough estimate)
  • フラッシュポイント: 404.3°C
  • 屈折率: 1.5500 (estimate)

Antimycin A4 (7CI,9CI) セキュリティ情報

  • 危険物輸送番号:3172
  • 危険カテゴリコード: 23/24/25
  • セキュリティの説明: 36/37/39-45
  • 危険物標識: T
  • ちょぞうじょうけん:-20°C
  • 危険レベル:6.1(a)
  • 包装グループ:II

Antimycin A4 (7CI,9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69882-500ug
Antimycin A4
27220-59-3 98%
500ug
¥2516.00 2022-04-26
BioAustralis
BIA-A1445-2.50 mg
Antimycin A4
27220-59-3 >95%byHPLC
2.50mg
$896.00 2023-07-27
SHENG KE LU SI SHENG WU JI SHU
sc-391461-.5 mg
Antimycin A4,
27220-59-3
.5 mg
¥1,880.00 2023-07-11
BioAustralis
BIA-A1445-2.50mg
Antimycin A4
27220-59-3 >95% by HPLC
2.50mg
$965.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-391461-5mg
Antimycin A4,
27220-59-3
5mg
¥1880.00 2023-09-05
A2B Chem LLC
AD54451-2.5mg
Antimycin A4 (7CI,9CI)
27220-59-3 ≥98%
2.5mg
$987.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69882-2.5mg
Antimycin A4
27220-59-3 98%
2.5mg
¥11517.00 2022-04-26
BioAustralis
BIA-A1445-0.50mg
Antimycin A4
27220-59-3 >95% by HPLC
0.50mg
$275.00 2024-07-19
BioAustralis
BIA-A1445-0.50 mg
Antimycin A4
27220-59-3 >95%byHPLC
0.50mg
$256.00 2023-07-27
1PlusChem
1P007M43-2.5mg
Antimycin A4 (7CI,9CI)
27220-59-3 ≥98%
2.5mg
$1292.00 2024-05-08

Antimycin A4 (7CI,9CI) 関連文献

Antimycin A4 (7CI,9CI)に関する追加情報

Antimycin A4 (7CI,9CI): A Comprehensive Overview

Antimycin A4 (7CI,9CI) is a naturally occurring compound with the CAS number 27220-59-3. It belongs to a class of compounds known as antimycins, which are secondary metabolites produced by various species of Streptomyces. These compounds have garnered significant attention in the fields of biochemistry, pharmacology, and medicinal chemistry due to their unique properties and potential applications.

The structure of Antimycin A4 (7CI,9CI) is characterized by a complex polyketide backbone with multiple functional groups, including hydroxyl and carbonyl groups. This intricate structure contributes to its diverse biological activities, making it a valuable tool in both academic research and drug development.

Antimycin A4 (7CI,9CI) is primarily known for its potent inhibitory effects on the electron transport chain in mitochondria. Specifically, it acts as a selective inhibitor of complex III (cytochrome bc1 complex), which plays a crucial role in the production of ATP through oxidative phosphorylation. This mechanism has led to its use in various experimental models to study mitochondrial function and dysfunction.

In recent years, the therapeutic potential of Antimycin A4 (7CI,9CI) has been explored in several areas. One notable application is in cancer research. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This property makes it a promising candidate for developing new anticancer agents.

Beyond cancer research, Antimycin A4 (7CI,9CI) has also been investigated for its potential in neurodegenerative diseases. Mitochondrial dysfunction is a common feature in conditions such as Alzheimer's and Parkinson's disease. By targeting this dysfunction, Antimycin A4 (7CI,9CI) may offer new avenues for therapeutic intervention. However, further research is needed to fully understand its mechanisms and potential side effects.

The pharmacokinetic properties of Antimycin A4 (7CI,9CI) have also been studied to optimize its use in therapeutic settings. Research has shown that the compound has moderate bioavailability and can be effectively delivered to target tissues. However, its stability and metabolism need to be carefully considered to ensure optimal efficacy and safety.

In addition to its therapeutic applications, Antimycin A4 (7CI,9CI) has been used as a tool in basic research to investigate mitochondrial function and cellular metabolism. Its ability to selectively inhibit complex III makes it an invaluable reagent for studying the role of mitochondria in various biological processes.

The synthesis of Antimycin A4 (7CI,9CI) has been a topic of interest for chemists due to its complex structure. Recent advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound. These advancements are crucial for ensuring a consistent supply for both research and potential clinical applications.

Safety considerations are an important aspect of working with Antimycin A4 (7CI,9CI). While it is not classified as a hazardous material or controlled substance, proper handling and storage protocols should be followed to ensure the safety of researchers and laboratory personnel. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety guidelines.

In conclusion, Antimycin A4 (7CI,9CI), with its CAS number 27220-59-3, is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique properties make it an important tool for studying mitochondrial function and developing new treatments for various diseases. As research continues to advance, the full scope of its applications is likely to expand further.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.